molecular formula C27H44O3 B1240486 (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No.: B1240486
M. Wt: 416.6 g/mol
InChI Key: BJYLYJCXYAMOFT-SEZLTJOTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(24S)-1alpha,24-dihydroxyvitamin D3, also known as (24S)-1alpha,24-dihydroxycholecalciferol, is a hydroxylated form of vitamin D3. This compound is an important metabolite in the vitamin D3 pathway and plays a crucial role in calcium homeostasis and bone health. It is formed through the hydroxylation of vitamin D3 at the 1alpha and 24 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (24S)-1alpha,24-dihydroxyvitamin D3 involves multiple steps of hydroxylation. The initial step is the conversion of vitamin D3 to 25-hydroxyvitamin D3 in the liver. This is followed by further hydroxylation in the kidney to produce 1alpha,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3. The specific hydroxylation at the 1alpha and 24 positions to form (24S)-1alpha,24-dihydroxyvitamin D3 requires the use of specific enzymes and reaction conditions .

Industrial Production Methods

Industrial production of (24S)-1alpha,24-dihydroxyvitamin D3 typically involves microbial fermentation or chemical synthesis. Microbial fermentation uses genetically engineered microorganisms to produce the desired hydroxylated product. Chemical synthesis involves the use of specific reagents and catalysts to achieve the hydroxylation at the desired positions .

Chemical Reactions Analysis

Types of Reactions

(24S)-1alpha,24-dihydroxyvitamin D3 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the hydroxyl groups.

    Substitution: Substitution reactions can occur at the hydroxyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products

The major products formed from these reactions include various hydroxylated metabolites of vitamin D3, which have different biological activities and functions .

Scientific Research Applications

(24S)-1alpha,24-dihydroxyvitamin D3 has several scientific research applications:

Mechanism of Action

The mechanism of action of (24S)-1alpha,24-dihydroxyvitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements in the DNA, regulating the transcription of genes involved in calcium absorption and bone mineralization .

Comparison with Similar Compounds

Similar Compounds

    (24R)-1alpha,24-dihydroxyvitamin D3: This isomer differs in the configuration at the 24 position.

    1alpha,25-dihydroxyvitamin D3: Another hydroxylated form of vitamin D3 with hydroxyl groups at the 1alpha and 25 positions.

    24,25-dihydroxyvitamin D3: Hydroxylated at the 24 and 25 positions.

Uniqueness

(24S)-1alpha,24-dihydroxyvitamin D3 is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other hydroxylated forms of vitamin D3. Its specific interaction with VDR and subsequent gene regulation make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10-/t18-,22-,23-,24+,25+,26+,27-/m1/s1

InChI Key

BJYLYJCXYAMOFT-SEZLTJOTSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

SMILES

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Reactant of Route 2
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Reactant of Route 3
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Reactant of Route 4
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Reactant of Route 5
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Reactant of Route 6
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.